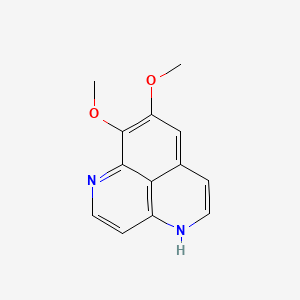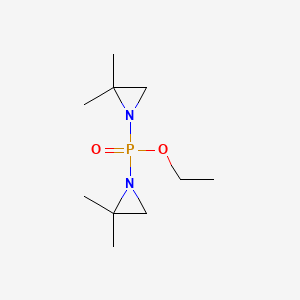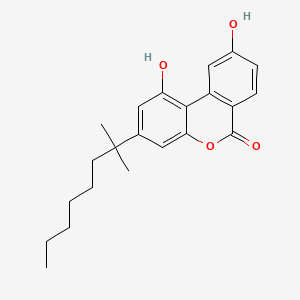
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Overview
Description
AM-1714 is a drug that acts as a reasonably selective agonist of the peripheral cannabinoid receptor CB2. In animal studies it has both analgesic and anti-allodynia effects.
Scientific Research Applications
CNS Activity Research
A study conducted by Matsumoto, Stark, & Meister (1977) synthesized a series of 1-amino- and 1-mercapto-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyrans, including derivatives of 6H-Dibenzo(b,d)pyran-6-one. These were evaluated in rodent test systems for CNS activity, revealing the importance of the 3-position alkyl side chain for potency.
Anticancer Properties
Zhang et al. (2005) isolated novel 6H-dibenzo[b,d]pyran-6-one derivatives from Cephalosporium acremonium, an endophytic fungus, showing pronounced anticancer activities against SW1116 cell lines, as noted in their study (Zhang, Huang, Song, Chen, & Tan, 2005).
Chemical Synthesis Techniques
The chemical synthesis of 6H-Dibenzo(b,d)pyran-6-one derivatives has been explored in various studies. For instance, Jilani (2007) described a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, providing an alternative to previously reported multi-step reactions (Jilani, 2007).
Biological Activities of Natural Derivatives
Garazd & Garazd (2016) reviewed the isolation, structural diversity, and biological activities of natural dibenzo[b,d]pyran-6-ones, highlighting their cytotoxic, antioxidant, antifungal, and antimicrobial properties (Garazd & Garazd, 2016).
Hypolipidemic Activity
Research by Banzatti et al. (1984) synthesized 6-carboxy derivatives of 6H-dibenzo[b,d]pyran, demonstrating significant hypolipidemic activity, surpassing clofibrate in reducing plasma cholesterol and triglyceride concentrations in rats (Banzatti, Branzoli, Lovisolo, Melloni, Orsini, & Salvadori, 1984).
properties
CAS RN |
335371-37-4 |
|---|---|
Product Name |
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- |
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |
InChI Key |
BWKBVEVEQOCSCF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

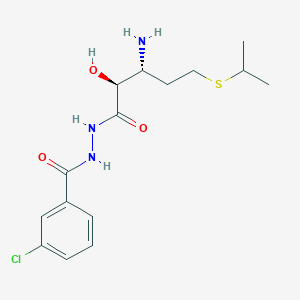
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)
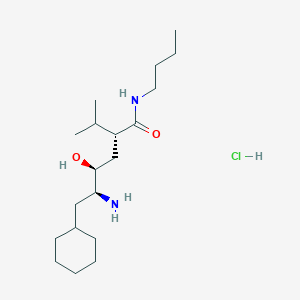
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
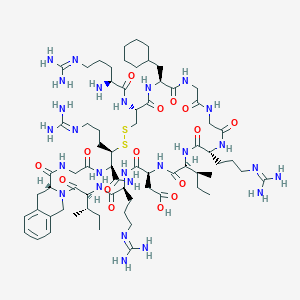
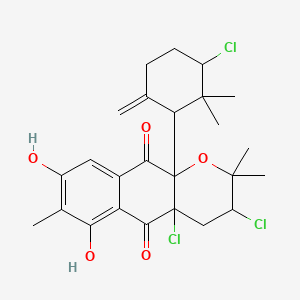
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)
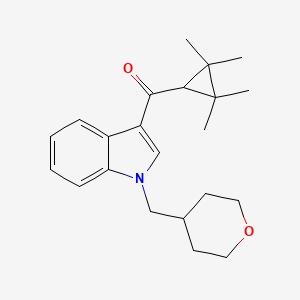
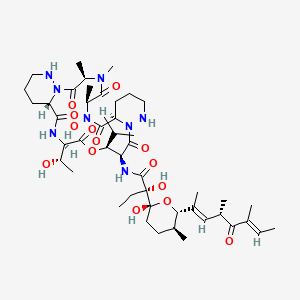
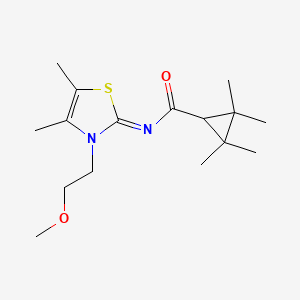
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
